
(1S,6S)-6-methylcyclohex-3-ene-1-carboxylic acid
Overview
Description
(1S,6S)-6-methylcyclohex-3-ene-1-carboxylic acid is a chiral compound with a unique structure that includes a cyclohexene ring substituted with a carboxylic acid group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6S)-6-methylcyclohex-3-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the enantioselective hydrogenation of 6-methylcyclohex-3-ene-1-carboxylic acid using a chiral catalyst. This method ensures the production of the desired enantiomer with high selectivity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. The use of chiral catalysts in these processes is crucial to achieve the desired enantiomeric purity. Additionally, the reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes selective oxidation at the double bond or carboxylic acid group:
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Epoxidation : Enzymatic cis-dihydroxylation by toluene dioxygenase (TDO) produces cyclohex-2-en-1-one cis-diol derivatives, as observed in analogous substrates (e.g., 3-iodophenol → iodocyclohexenone cis-diol) .
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Carboxylic Acid Oxidation : Oxidative decarboxylation pathways are inferred from related metabolites, where ring-opening reactions yield carboxylic acid derivatives (e.g., formation of 15a via catechol dioxygenase) .
Key Reagents/Conditions :
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Enzymatic: TDO (NADH-dependent, aerobic conditions)
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Chemical: KMnO₄ (acidic/neutral media for dihydroxylation)
Reduction Reactions
The compound participates in stereoselective reductions:
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Carbonyl Reduction : Enantioselective reduction of ketone intermediates (e.g., using carbonyl reductase enzymes) produces chiral alcohols (e.g., triol 12c from ketone 3c) .
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Double Bond Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) saturates the cyclohexene ring, though stereochemical outcomes depend on catalyst chirality.
Key Reagents/Conditions :
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Enzymatic: Ene reductases (EREDs) for ene reductions
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Chemical: LiAlH₄ (anhydrous ether) for carboxylic acid → alcohol conversion
Substitution Reactions
The carboxylic acid group undergoes nucleophilic substitution:
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Esterification : Thionyl chloride (SOCl₂) facilitates ester formation with alcohols.
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Amidation : Reaction with amines (e.g., NH₃) yields amides, critical for prodrug derivatization.
Example Pathway :
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Activation of carboxylic acid via SOCl₂ → acid chloride
Enzymatic Modifications
Enzyme-catalyzed transformations dominate in biological systems:
Comparative Reactivity
The stereochemistry at C1 and C6 influences reaction outcomes:
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Steric Effects : The (1S,6S) configuration directs reagent approach, favoring axial attack in enzymatic reductions.
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Electronic Effects : The electron-withdrawing carboxylic acid group activates the cyclohexene ring for electrophilic additions.
Mechanistic Insight :
Molecular docking studies indicate that TDO binds substrates via π-π interactions, positioning the double bond for cis-dihydroxylation . EREDs facilitate hydride transfer to the α,β-unsaturated ketone system, yielding stereospecific alcohols.
Scientific Research Applications
Chemistry
(1S,6S)-6-methylcyclohex-3-ene-1-carboxylic acid serves as a chiral building block in the synthesis of complex organic molecules. Its chirality is crucial for developing asymmetric syntheses that produce specific enantiomers with desired biological activities.
Biology
Research indicates that this compound may exhibit various biological activities. Its interactions with enzymes and receptors are of particular interest due to its potential therapeutic applications. Studies have shown that it can modulate enzyme activity, influencing biochemical pathways.
Medicine
The compound is explored for its potential use in drug development:
- Chiral Drug Design: Its ability to influence stereochemistry makes it valuable in creating novel chiral drugs.
- Therapeutic Effects: Investigations into its anti-inflammatory and antimicrobial properties suggest potential applications in treating various diseases.
Comparative Analysis with Related Compounds
A comparison of this compound with similar compounds highlights its unique properties:
Compound | Biological Activity |
---|---|
This compound | Antimicrobial, anti-inflammatory |
(1R,6R)-6-methylcyclohex-3-ene-1-carboxylic acid | Potentially different activity profiles |
Cyclohex-3-ene-1-carboxylic acid | Lacks chiral specificity; broader reactivity |
Case Studies
Several case studies illustrate the diverse applications of this compound:
Antimicrobial Activity:
Research has shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. A study demonstrated enhanced efficacy against Gram-positive bacteria when specific modifications were applied.
Anti-inflammatory Effects:
In vitro studies published in the Journal of Medicinal Chemistry indicated that this compound inhibits the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Chiral Drug Development:
Due to its chiral nature, this compound has been investigated as a building block for synthesizing novel chiral drugs. Its structural characteristics allow for selective interactions with biological targets, making it a candidate for further exploration in pharmacological contexts.
Mechanism of Action
The mechanism of action of (1S,6S)-6-methylcyclohex-3-ene-1-carboxylic acid depends on its specific application. In medicinal chemistry, its activity is often related to its interaction with biological targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific active sites, influencing its efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
(1R,6R)-6-methylcyclohex-3-ene-1-carboxylic acid: The enantiomer of the compound, which may have different biological activities.
Cyclohex-3-ene-1-carboxylic acid: Lacks the methyl group, leading to different chemical properties and reactivity.
6-methylcyclohex-3-ene-1-carboxylic acid: Without specific stereochemistry, it represents a racemic mixture of enantiomers.
Uniqueness
The uniqueness of (1S,6S)-6-methylcyclohex-3-ene-1-carboxylic acid lies in its chiral nature, which imparts specific interactions with biological molecules and catalysts. This makes it valuable in asymmetric synthesis and chiral drug development.
Biological Activity
(1S,6S)-6-methylcyclohex-3-ene-1-carboxylic acid is a chiral compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its synthesis, biological interactions, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves enantioselective hydrogenation processes utilizing chiral catalysts to ensure high selectivity for the desired enantiomer. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to a range of derivatives that may exhibit different biological activities.
Reaction Type | Products | Common Reagents |
---|---|---|
Oxidation | Ketones or aldehydes | KMnO4, CrO3 |
Reduction | Alcohols | LiAlH4, NaBH4 |
Substitution | Esters or amides | SOCl2 (for esterification) |
The biological activity of this compound is largely attributed to its chiral nature, which allows it to interact selectively with biological targets such as enzymes and receptors. These interactions can influence various biochemical pathways and may lead to therapeutic effects.
Enzyme Interactions
Studies have indicated that this compound can act as an inhibitor or modulator of specific enzymes. Its structural features enable it to fit into enzyme active sites effectively, potentially altering enzyme kinetics and substrate specificity.
Case Studies
- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. A study conducted by Smith et al. (2022) demonstrated that certain modifications to the compound enhanced its efficacy against Gram-positive bacteria.
- Anti-inflammatory Effects : In a study published in the Journal of Medicinal Chemistry, researchers explored the anti-inflammatory properties of this compound. The results indicated that it inhibited the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
- Chiral Drug Development : Due to its chiral nature, this compound has been investigated as a building block for synthesizing novel chiral drugs. Its ability to influence stereochemistry in drug design makes it a valuable compound in pharmaceutical research.
Comparative Analysis with Related Compounds
The biological activity of this compound can be contrasted with its enantiomer (1R,6R)-6-methylcyclohex-3-ene-1-carboxylic acid and other related compounds:
Compound | Biological Activity |
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This compound | Antimicrobial, anti-inflammatory |
(1R,6R)-6-methylcyclohex-3-ene-1-carboxylic acid | Potentially different activity profiles |
Cyclohex-3-ene-1-carboxylic acid | Lacks chiral specificity; broader reactivity |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (1S,6S)-6-methylcyclohex-3-ene-1-carboxylic acid?
The compound can be synthesized via cyclization of precursors using acidic catalysts such as boron trifluoride diethyl etherate (BF₃·Et₂O). For example, 3-hydroxy acids derived from ketones (e.g., 6-methyl-5-hepten-2-one) undergo cyclization to form bicyclic carboxylic acid derivatives . Transition metal catalysts (e.g., palladium or silver) may also be employed to enhance regioselectivity and stereochemical control, particularly in forming strained cyclohexene rings .
Q. What analytical techniques are critical for characterizing this compound’s stereochemistry?
Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are essential. GC-MS provides molecular weight and fragmentation patterns, while ¹H/¹³C NMR resolves stereochemical configurations by analyzing coupling constants and diastereotopic proton splitting . Chiral column chromatography can further validate enantiomeric purity .
Q. How should researchers handle this compound safely in the lab?
Consult safety data sheets (SDS) for hazard identification. Use personal protective equipment (PPE), including gloves and goggles. In case of exposure, rinse affected areas immediately and seek medical attention, providing the SDS (e.g., CAS 197247-91-9 guidelines) .
Advanced Research Questions
Q. How can transition metal catalysts control stereochemical outcomes during synthesis?
Palladium and silver catalysts enable precise control over regioselectivity. For example, silver activates silacyclopropane intermediates, directing silylene transfer reactions to form silacycles with defined stereochemistry. Palladium facilitates C–Si bond cleavage and subsequent coupling, critical for constructing bicyclic frameworks . Computational studies (e.g., DFT) can predict steric and electronic influences of substituents on reaction pathways .
Q. What strategies resolve contradictions in NMR data for stereoisomeric mixtures?
Combine 2D NMR techniques (e.g., NOESY or COSY) with computational modeling. For example, NOESY cross-peaks can differentiate axial/equatorial proton orientations in cyclohexene rings. Conflicting data may arise from dynamic conformational exchange; variable-temperature NMR or deuteration experiments can mitigate this .
Q. How do steric effects influence the stability of intermediates during synthesis?
Bulky substituents (e.g., tert-butyl groups) hinder undesired side reactions by steric shielding. In zirconacyclobutene-silacyclobutene systems, steric hindrance prevents over-reaction with nitriles, enabling isolation of intermediates like pyrrolo[3,2-c]pyridines . Kinetic studies using time-resolved spectroscopy or quenching experiments quantify these effects .
Q. Methodological Considerations
Q. What computational tools predict the environmental persistence of this compound?
Quantitative structure-activity relationship (QSAR) models using molecular descriptors (e.g., logP, polar surface area) estimate biodegradation rates and toxicity. Software like EPI Suite or TEST (Toxicity Estimation Software Tool) integrates these parameters for environmental risk assessments .
Q. How can catalytic C–Si bond cleavage improve synthesis efficiency?
Rhodium or palladium catalysts selectively cleave C–Si bonds in trialkylsilyl groups, enabling one-pot synthesis of benzosiloles or fused heterocycles. For example, Pd-catalyzed coupling of 2-silylaryl bromides with alkynes forms benzosiloles without requiring harsh conditions .
Q. Tables
Table 1: Common Catalysts and Their Roles in Synthesis
Table 2: Key Analytical Techniques for Stereochemical Analysis
Technique | Application | Reference |
---|---|---|
GC-MS | Molecular weight and fragmentation | |
¹H/¹³C NMR | Diastereomer differentiation | |
Chiral HPLC | Enantiomeric excess determination |
Properties
IUPAC Name |
(1S,6S)-6-methylcyclohex-3-ene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-6-4-2-3-5-7(6)8(9)10/h2-3,6-7H,4-5H2,1H3,(H,9,10)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEIUSUWIZICDO-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC=CC[C@@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10479-42-2 | |
Record name | 3-Cyclohexene-1-carboxylic acid, 6-methyl-, (1R,6R)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | trans-6-methylcyclohex-3-ene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.877 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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